molecular formula C8H17I2N B2718470 (3S,4R)-1-(2-Iodoethyl)-3,4-dimethylpyrrolidine;hydroiodide CAS No. 2248209-29-0

(3S,4R)-1-(2-Iodoethyl)-3,4-dimethylpyrrolidine;hydroiodide

Cat. No.: B2718470
CAS No.: 2248209-29-0
M. Wt: 381.04
InChI Key: BBOFUVUYZAKXFD-KVZVIFLMSA-N
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Description

(3S,4R)-1-(2-Iodoethyl)-3,4-dimethylpyrrolidine;hydroiodide is a chemical compound with a unique structure that includes an iodoethyl group attached to a dimethylpyrrolidine ring

Scientific Research Applications

(3S,4R)-1-(2-Iodoethyl)-3,4-dimethylpyrrolidine;hydroiodide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(2-Iodoethyl)-3,4-dimethylpyrrolidine;hydroiodide typically involves the reaction of 3,4-dimethylpyrrolidine with iodoethane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(2-Iodoethyl)-3,4-dimethylpyrrolidine;hydroiodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azidoethyl derivative, while oxidation with potassium permanganate could produce a hydroxyethyl derivative.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(2-Iodoethyl)-3,4-dimethylpyrrolidine;hydroiodide involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(2-iodoethyl)amino)butanoic acid dihydrochloride
  • (S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(2-iodoethyl)amino)butanoic acid dihydrochloride

Uniqueness

(3S,4R)-1-(2-Iodoethyl)-3,4-dimethylpyrrolidine;hydroiodide is unique due to its specific stereochemistry and the presence of both iodoethyl and dimethylpyrrolidine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4R)-1-(2-iodoethyl)-3,4-dimethylpyrrolidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16IN.HI/c1-7-5-10(4-3-9)6-8(7)2;/h7-8H,3-6H2,1-2H3;1H/t7-,8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOFUVUYZAKXFD-KVZVIFLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C)CCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1C)CCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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